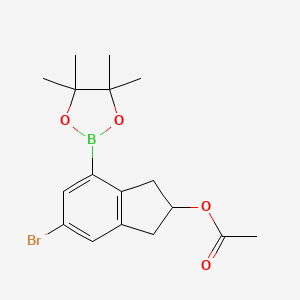

2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic name 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester derives from the indane core (a bicyclic system comprising a benzene ring fused to a cyclopentane ring). Numbering begins at the bridgehead carbon, with substituents at positions 2 (acetoxy group), 5 (bromine), and 7 (boronic acid pinacol ester). The molecular formula, C₁₇H₂₂BBrO₄, accounts for the indane backbone (C₉H₁₀), acetoxy group (C₂H₃O₂), bromine atom (Br), and pinacol-protected boronic acid (B(C₆H₁₂O₂)). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, a common strategy to enhance shelf life and handling.

The SMILES notation, BrC1=CC2=C(CC(OC(C)=O)C2)C(B3OC(C)(C)C(C)(C)O3)=C1, explicitly defines the connectivity: the bromine at position 5, acetoxy at position 2, and boronic ester at position 7. The molecular weight of 381.07 g/mol aligns with isotopic distributions observed in mass spectrometry, where the base peak corresponds to the molecular ion [M]⁺.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂BBrO₄ | |

| Molecular Weight | 381.07 g/mol | |

| CAS Number | 2377587-33-0 | |

| SMILES | BrC1=CC2=C(...)=C1 |

Crystallographic and Spectroscopic Characterization

While X-ray diffraction data for this compound is absent in available literature, analogous indane derivatives and boronic esters provide insights. The indane scaffold typically adopts a half-chair conformation, with the cyclopentane ring slightly puckered to alleviate steric strain. The boronic ester’s dioxaborolane ring, rigidified by geminal dimethyl groups, likely enforces a planar geometry around boron, optimizing conjugation with the indane π-system.

Spectroscopically, the acetoxy group’s carbonyl (C=O) stretch would appear near 1740 cm⁻¹ in infrared spectroscopy, while the boronic ester’s B-O vibrations occur between 1350–1310 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy would resolve distinct environments:

- ¹H NMR : The indane aromatic protons (positions 4, 6, and 8) resonate downfield (δ 7.2–7.8 ppm) due to bromine’s electron-withdrawing effect, as seen in related 5-bromoindoles. The acetoxy methyl group appears as a singlet near δ 2.1 ppm, while pinacol’s methyl groups split into two singlets (δ 1.2–1.3 ppm).

- ¹³C NMR : The boron-bearing carbon (C7) exhibits a characteristic upfield shift (δ 80–90 ppm) due to electron donation from the boronic ester.

Mass spectrometry would show a molecular ion at m/z 381.07, with fragmentation patterns arising from loss of the acetoxy (–60 u) and pinacol (–102 u) groups.

Conformational Analysis of the Indane-Bpin-Acetoxy-Bromo Scaffold

The indane core’s conformation is dictated by substituent steric and electronic effects. The acetoxy group at C2 introduces torsional strain, favoring a conformation where the ester’s carbonyl oxygen aligns antiperiplanar to the adjacent C1–C9 bond, minimizing nonbonded interactions. Meanwhile, the bulky pinacol boronic ester at C7 restricts rotation about the C7–B bond, locking the dioxaborolane ring perpendicular to the indane plane to avoid clashes with the bromine at C5.

Density functional theory (DFT) calculations on similar systems suggest that bromine’s electronegativity polarizes the indane ring, increasing electron density at C7 and enhancing boron’s electrophilicity—a critical feature for Suzuki-Miyaura coupling reactivity. The acetoxy group’s electron-withdrawing nature further stabilizes the transition state during transmetalation.

Properties

IUPAC Name |

[6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BBrO4/c1-10(20)21-13-7-11-6-12(19)8-15(14(11)9-13)18-22-16(2,3)17(4,5)23-18/h6,8,13H,7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYIGRDTTOEDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CC(C3)OC(=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Indene

Indene undergoes Friedel-Crafts acylation with acetyl chloride or propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 5-acetylindane. Subsequent reduction with NaBH₄/C₂H₅OH produces the benzylic alcohol intermediate, which is brominated using HBr or PBr₃ to introduce the 5-bromo substituent.

Critical Analysis :

-

Regioselectivity : Bromination at the benzylic position (C5) is favored due to steric and electronic factors.

Acetoxylation at C2

The 2-acetoxy group is introduced via nucleophilic substitution or esterification:

Silver Acetate-Mediated Substitution

trans-1,2-Dibromoindane reacts with silver acetate in acetic acid under reflux to replace the C2 bromine with an acetoxy group.

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via an SN1 mechanism, where Ag⁺ facilitates bromide departure, forming a carbocation intermediate that reacts with acetate ions.

Boronic Ester Installation at C7

The C7 boronic ester is introduced via Suzuki-Miyaura coupling or direct borylation:

Palladium-Catalyzed Borylation

A modified Miyaura borylation employs 2-acetoxy-5-bromoindane, bis(pinacolato)diboron (B₂pin₂), and a palladium catalyst:

Procedure :

-

Substrate : 2-Acetoxy-5-bromoindane (1.0 equiv)

-

Diboron Reagent : B₂pin₂ (1.2 equiv)

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane (0.3 M)

Yield : 85%

Purification : Silica gel chromatography (10% ethyl acetate/petroleum ether).

Key Considerations :

-

Regioselectivity : Borylation occurs at the less hindered C7 position due to steric effects from the C2 acetoxy and C5 bromo groups.

-

Catalyst Efficiency : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing protodeboronation side reactions.

Alternative Borylation Strategies

Radical-Polar Crossover Borylation

A radical-mediated approach using vinylboron ate complexes avoids traditional palladium catalysts:

Steps :

-

Generate a boron ate complex via reaction of isopropenyl boronic acid pinacol ester with n-BuLi.

-

React with 2-acetoxy-5-bromoindane under UV light to form the C–B bond.

Advantages :

Comparative Analysis of Methods

| Method | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(dppf)Cl₂ | 85% | High | Industrial |

| Radical-Polar | n-BuLi/UV | 78% | Moderate | Lab-scale |

| Silver-Mediated | AgOAc | 82% | Low | Limited |

Insights :

-

Palladium-catalyzed borylation is optimal for high-yield, large-scale production despite higher catalyst costs.

-

Radical methods offer a Pd-free alternative but require specialized equipment.

Challenges and Optimization

Byproduct Formation

Protodeboronation and Wurtz coupling are common side reactions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Indanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1.1. Role in Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids and their esters, including 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester, is in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds. The stability of pinacol esters enhances their usability compared to their corresponding boronic acids, which can be more reactive and less stable under certain conditions .

Table 1: Comparison of Boronic Acids and Pinacol Esters in Suzuki-Miyaura Coupling

| Property | Boronic Acid | Pinacol Ester |

|---|---|---|

| Stability | Less stable | More stable |

| Reactivity | Higher | Moderately reactive |

| Solubility | Variable | Generally higher |

| Application in Coupling | Commonly used | Preferred for stability |

1.2. Formation of Complex Molecules

The compound can serve as a building block for more complex molecular architectures. Its unique structure allows it to participate in various coupling reactions, leading to the synthesis of pharmaceuticals and other bioactive compounds. The incorporation of the acetoxy group provides additional functionalization opportunities, which can be exploited in further synthetic steps .

3.1. Development of New Therapeutics

Given the promising applications of boronic acids in drug development, further research into 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester could yield new therapeutic agents, particularly in oncology and infectious diseases. Investigating its interactions with biological targets could provide insights into its efficacy and safety profiles.

3.2. Optimization of Synthesis Methods

Improving the synthesis routes for this compound could enhance its availability for research and development purposes. Current methods may benefit from optimization to increase yields and reduce costs associated with production .

Mechanism of Action

The mechanism of action of 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the transmetalation process, where the boronic ester group transfers to the palladium complex, followed by reductive elimination to form the carbon-carbon bond. The compound’s reactivity is influenced by the electronic and steric properties of the boronic ester and the bromine substituent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally similar boronic acid pinacol esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester | 2377587-33-0 | C₁₈H₂₂BBrO₄ | 401.09 | Bromo, acetoxy, indane core |

| 5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester | 1150271-54-7 | C₁₃H₁₆BBrO₄ | 326.98 | Bromo, methylenedioxy, benzene core |

| 2-Oxo-2,3-dihydrobenzoxazole-6-boronic acid pinacol ester | N/A | C₁₃H₁₅BN₂O₄ | 290.09 | Benzoxazole core, oxo group |

| 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester | 904326-88-1 | C₁₁H₁₈BN₃O₂ | 235.09 | Pyrimidine core, methylamino group |

Key Observations :

- Electron-withdrawing groups (e.g., bromo) enhance electrophilicity at the boron center, facilitating cross-coupling reactions .

- Electron-donating groups (e.g., acetoxy, methylenedioxy) improve solubility in polar solvents but may reduce reactivity due to steric hindrance .

- Heterocyclic cores (e.g., benzoxazole, pyrimidine) introduce conjugation effects, altering absorption spectra and binding affinities in biological applications .

Solubility and Reactivity

Boronic acid pinacol esters generally exhibit superior solubility compared to their parent acids. For example:

- 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester is highly soluble in chloroform and acetone due to the polar acetoxy group .

- Phenylboronic acid pinacol ester shows moderate solubility in chloroform (2.1 g/L) and low solubility in hydrocarbons (0.3 g/L) .

- Azaesters (e.g., benzoxazole derivatives) display variable solubility depending on solvent polarity, with chloroform being optimal .

Reactivity in cross-coupling reactions is influenced by:

Biological Activity

2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester (CAS No. 3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester) is a boronic ester derivative with significant applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its molecular formula is C17H22BBrO4, and it is recognized for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and material science.

Structure and Reactivity

The compound features both an acetoxy group and a boronic ester group, enhancing its reactivity. The presence of the bromine substituent allows for further functionalization, which is crucial in synthetic pathways.

Synthetic Routes

The synthesis typically involves the reaction of 5-bromoindane with boronic acid pinacol ester in the presence of a palladium catalyst. Common conditions include:

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Toluene or ethanol

- Temperature: Reflux conditions

The biological activity of 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester primarily arises from its role as a reactive intermediate in organic synthesis. Its mechanism involves transmetalation facilitated by palladium catalysts during coupling reactions, leading to the formation of carbon-carbon bonds.

Applications in Medicinal Chemistry

Research indicates that compounds similar to 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester can exhibit various biological activities, including:

- Antitumor Activity: Some derivatives have shown effectiveness against cancer cell lines.

- Antiviral and Antimicrobial Properties: Boronic acids have been studied for their ability to inhibit certain viral and bacterial enzymes.

Case Studies

- Antitumor Activity

- Material Science Applications

Comparative Analysis

| Compound Name | Structure | Biological Activity | Key Applications |

|---|---|---|---|

| 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester | Structure | Potential antitumor and antiviral | Organic synthesis, medicinal chemistry |

| Phenylboronic Acid Pinacol Ester | Structure | Antimicrobial properties | Suzuki-Miyaura coupling |

| 2-Acetoxy-5-chloroindane-7-boronic acid pinacol ester | Similar structure but with chlorine substituent | Similar biological activities | Organic synthesis |

Q & A

Q. What is the role of 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a boronic ester reagent, enabling carbon-carbon bond formation via transmetallation with palladium catalysts. The acetoxy group stabilizes the intermediate, while the bromo substituent provides a secondary functionalization site. Key steps include:

Q. What are the standard synthetic routes for preparing this compound in laboratory settings?

Synthesis typically involves:

- Borylation : Reaction of 5-bromoindane derivatives with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis.

- Acetylation : Introduction of the acetoxy group via esterification. Key parameters include temperature control (60–80°C), inert atmosphere, and purification via column chromatography. Industrial methods use automated reactors, but lab-scale synthesis prioritizes modularity .

Q. How is this compound characterized to confirm its structural integrity?

Analytical methods include:

- NMR spectroscopy : ¹¹B and ¹H NMR to verify boronic ester formation and substitution patterns.

- UV-Vis spectroscopy : Monitors reactivity with oxidants (e.g., H₂O₂) by tracking absorbance shifts (e.g., λmax at 290 nm) .

- Mass spectrometry : Confirms molecular weight (381.1 g/mol) .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this compound in iterative C–C bond formations?

Chemoselectivity is controlled by manipulating boronic acid speciation:

- pH and solvent tuning : Adjusting solution equilibria to favor reactive borinic esters over inactive aggregates.

- Temperature modulation : Higher temperatures (e.g., 80°C) favor cross-coupling with BPin products, while room temperature stabilizes BMIDA intermediates . This strategy enables sequential coupling without protecting-group manipulations.

Q. What strategies mitigate contradictions in stereochemical outcomes when using this reagent in allylboration?

Conflicting E/Z selectivity arises from competing reaction pathways. To enhance E-selectivity:

- Generate borinic esters : Treat the pinacol ester with nBuLi, followed by trifluoroacetic anhydride (TFAA) to form a reactive borinic intermediate.

- Monitor via ¹¹B NMR : Ensures complete conversion to the borinic species before aldehyde addition . This approach achieves >90% E-selectivity in tertiary alkyl-substituted systems.

Q. How does the presence of bromo and acetoxy groups influence reaction pathways in cross-coupling?

- Bromo substituent : Acts as a leaving group for subsequent functionalization (e.g., SNAr or Buchwald-Hartwig amination).

- Acetoxy group : Electron-withdrawing effects stabilize Pd intermediates during transmetallation, reducing side reactions. Competitive deborylation can occur if harsh bases (e.g., NaOH) are used, requiring careful optimization .

Q. Can this compound exhibit unexpected photophysical properties, and how are these studied?

Arylboronic esters often display room-temperature phosphorescence (RTP) due to:

- Triplet-state distortion : Out-of-plane bending at the B–C bond enhances spin-orbit coupling.

- Solid-state packing : Rigid matrices suppress non-radiative decay. Characterize via fluorescence spectroscopy and DFT calculations to correlate RTP with molecular packing .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields between academic and industrial protocols?

Academic labs report lower yields (50–70%) due to:

- Scale-dependent mixing : Poor heat/mass transfer in small batches.

- Impurity sensitivity : Trace Pd or moisture degrades lab-scale reactions. Industrial methods address these via continuous-flow reactors and in-line purification .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.